p-Aminomethyl Vorinostat is a derivative of Vorinostat, a well-known histone deacetylase inhibitor used primarily in the treatment of certain cancers, particularly lymphomas. This compound is classified as an antineoplastic agent and is part of a broader category of histone deacetylase inhibitors that modulate gene expression by altering chromatin structure.
Vorinostat was first described in the patent literature and has undergone various modifications to enhance its efficacy and specificity. The compound p-Aminomethyl Vorinostat is synthesized from Vorinostat through specific chemical modifications aimed at improving its pharmacological properties.
The synthesis of p-Aminomethyl Vorinostat can be achieved through several methods, typically involving the modification of the Vorinostat structure. The following outlines a general synthetic pathway:
The efficiency of the synthesis can be influenced by factors such as temperature, solvent choice, and the presence of catalysts.
The molecular structure of p-Aminomethyl Vorinostat can be represented as follows:
In terms of structure, p-Aminomethyl Vorinostat retains the core hydroxamic acid functionality characteristic of histone deacetylase inhibitors, with an additional aminomethyl group that enhances its interaction with target enzymes.
p-Aminomethyl Vorinostat undergoes various chemical reactions that are significant for its biological activity:
The mechanism by which p-Aminomethyl Vorinostat exerts its effects involves:
Studies have shown that modifications to the structure can significantly affect potency and selectivity against different histone deacetylases, with ongoing research aimed at optimizing these properties.
p-Aminomethyl Vorinostat has several scientific uses:
Research continues into optimizing p-Aminomethyl Vorinostat for clinical applications, focusing on improving its pharmacokinetic properties and reducing potential side effects associated with histone deacetylase inhibition.
p-Aminomethyl Vorinostat is chemically designated as N1-[4-(aminomethyl)phenyl]-N8-hydroxyoctanediamide (CAS No. 1160823-16-4). Its molecular formula is C₁₅H₂₁N₃O₃, with a molecular weight of 291.35 g/mol. This compound features a para-aminomethylphenyl group replacing the phenyl ring in Vorinostat (suberoylanilide hydroxamic acid, SAHA), resulting in a primary amine (-CH₂NH₂) substituent. The hydroxamic acid moiety (-CONHOH) and the aliphatic 8-carbon chain (suberoyl linker) are retained, preserving its zinc-binding capability critical for HDAC inhibition [3] [7].
Structurally, p-Aminomethyl Vorinostat is an analog of Vorinostat (SAHA, C₁₄H₂₀N₂O₃). The key distinction lies in the aromatic ring modification: Vorinostat’s unsubstituted phenyl group contrasts with the para-aminomethylphenyl group in the derivative. This modification increases molecular weight by 31 Da (due to the -CH₂NH₂ group) and enhances hydrophilicity, as evidenced by a calculated logP reduction of ~0.5 units. The aminomethyl group introduces a site for potential chemical derivatization or salt formation, impacting crystallinity and solubility profiles. Table 1 summarizes the structural differences [1] [3] [9]:
Table 1: Structural Comparison of Vorinostat and p-Aminomethyl Vorinostat
Property | Vorinostat (SAHA) | p-Aminomethyl Vorinostat |
---|---|---|
IUPAC Name | N'-hydroxy-N-phenyloctanediamide | N1-[4-(aminomethyl)phenyl]-N8-hydroxyoctanediamide |
Molecular Formula | C₁₄H₂₀N₂O₃ | C₁₅H₂₁N₃O₃ |
Molecular Weight (Da) | 264.33 | 291.35 |
Key Functional Group | Unsubstituted phenyl | para-Aminomethylphenyl |
CAS Number | 149647-78-9 | 1160823-16-4 |
The synthesis of p-Aminomethyl Vorinostat typically follows a multi-step linear approach analogous to Vorinostat’s synthesis, with modifications for introducing the aminomethyl group. A validated route involves:
Protection/deprotection strategies may be employed for the primary amine group during ester hydrolysis to prevent side reactions.
p-Aminomethyl Vorinostat’s stability is governed by its hydroxamic acid and aminomethyl groups. Forced degradation studies under ICH-recommended conditions reveal:
Degradation products were characterized using:
Table 2: Major Degradation Products of p-Aminomethyl Vorinostat
Stress Condition | Degradation Product | Molecular Formula | LC-MS m/z [M+H]+ | Proposed Structure |
---|---|---|---|---|
Acidic Hydrolysis | N1-[4-(aminomethyl)phenyl]suberamide acid | C₁₅H₂₂N₂O₃ | 279.2 | Suberamide acid + aminomethylphenyl |
Oxidative (H₂O₂) | N-Oxide derivative | C₁₅H₂₁N₃O₄ | 308.2 | Hydroxamic acid oxidized to nitroso |
Photolytic | E-isomer | C₁₅H₂₁N₃O₃ | 291.3 | Isomerized hydroxamic acid bond |
Thermal | Succinimide derivative | C₁₅H₁₉N₃O₂ | 274.2 | Cyclized intramolecular product |
These studies confirm the hydroxamic acid moiety as the primary degradation hotspot, with the aminomethyl group contributing to secondary oxidation pathways. The data supports the development of stability-indicating analytical methods for quality control [1] [3].
CAS No.: 1721-59-1
CAS No.: 88373-30-2
CAS No.: 83797-45-9
CAS No.:
CAS No.: 13823-29-5
CAS No.: